molecular formula C34H50O12 B14797670 [(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate

[(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate

Cat. No.: B14797670
M. Wt: 650.8 g/mol
InChI Key: IXFPJGBNCFXKPI-NTVKCKFRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thapsigargin is complex due to its intricate structure. One of the notable synthetic routes involves the conversion of trilobolide into thapsigargin through a series of chemical transformations . This method provides an economically feasible and sustainable source of thapsigargin.

Industrial Production Methods: Industrial production of thapsigargin primarily relies on the extraction from Thapsia garganica. The roots and fruits of the plant are harvested, and the compound is extracted using ethanol . Recent advancements have also explored the use of temporary immersion bioreactor systems for the sustainable production of thapsigargin in shoot cultures of Thapsia garganica .

Chemical Reactions Analysis

Types of Reactions: Thapsigargin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or reduce its toxicity.

Common Reagents and Conditions: Common reagents used in the chemical reactions of thapsigargin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products: The major products formed from the chemical reactions of thapsigargin include its derivatives, which are often designed to improve its pharmacological properties. For instance, the conversion of thapsigargin into mipsagargin, a prodrug used in cancer therapy, is a notable example .

Comparison with Similar Compounds

  • Trilobolide
  • Nortrilobolide
  • Mipsagargin (a derivative of thapsigargin)

Thapsigargin’s distinct mechanism of action and potent biological activities make it a valuable compound for scientific research and therapeutic applications.

Properties

Molecular Formula

C34H50O12

Molecular Weight

650.8 g/mol

IUPAC Name

[(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate

InChI

InChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/t22?,26?,27?,28?,29?,32-,33+,34+/m0/s1

InChI Key

IXFPJGBNCFXKPI-NTVKCKFRSA-N

Isomeric SMILES

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3[C@](C(C[C@]2(C)OC(=O)C)OC(=O)CCC)([C@](C(=O)O3)(C)O)O

Canonical SMILES

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O

Origin of Product

United States

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